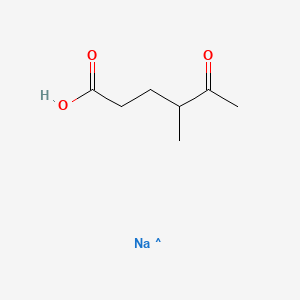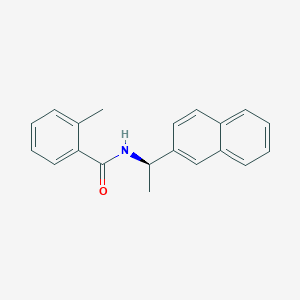
2-Methyl-N-(1R-naphthalen-2-yl-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TC-067533: is a potent inhibitor of the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). It has an IC50 value of 8.7 μM, indicating its effectiveness in inhibiting the activity of this enzyme . The compound is also known by its chemical name, 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide .
Preparation Methods
The synthesis of TC-067533 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and aromatic substitution . Industrial production methods would likely involve optimization of these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
TC-067533 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TC-067533 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of papain-like protease, providing insights into enzyme inhibition mechanisms.
Biology: The compound is used in biological studies to understand the role of papain-like protease in viral replication and pathogenesis.
Medicine: TC-067533 is investigated for its potential therapeutic applications in treating diseases caused by coronaviruses, including SARS-CoV.
Industry: The compound may be used in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
TC-067533 exerts its effects by inhibiting the activity of the papain-like protease (PLpro) of SARS-CoV. This enzyme is crucial for the viral replication process, and its inhibition disrupts the virus’s ability to replicate and spread. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby blocking the viral replication pathway .
Comparison with Similar Compounds
TC-067533 is unique in its specific inhibition of the papain-like protease of SARS-CoV. Similar compounds include:
Danoprevir: Another protease inhibitor used in antiviral research.
Mefloquine hydrochloride: Known for its antiviral properties.
E 64c: A cysteine protease inhibitor with broad-spectrum activity.
These compounds share similar mechanisms of action but differ in their specificity, potency, and potential therapeutic applications. TC-067533 stands out due to its high specificity for the papain-like protease of SARS-CoV and its potential use in treating coronavirus-related diseases.
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-[(1R)-1-naphthalen-2-ylethyl]benzamide |
InChI |
InChI=1S/C20H19NO/c1-14-7-3-6-10-19(14)20(22)21-15(2)17-12-11-16-8-4-5-9-18(16)13-17/h3-13,15H,1-2H3,(H,21,22)/t15-/m1/s1 |
InChI Key |
PNLGQULYJADVGW-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N[C@H](C)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


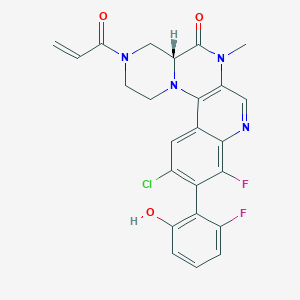
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830303.png)
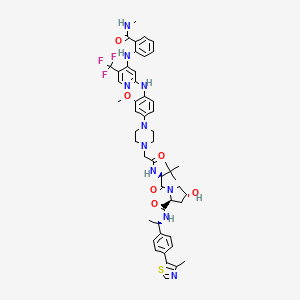
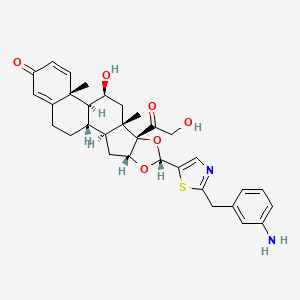
![5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B10830338.png)
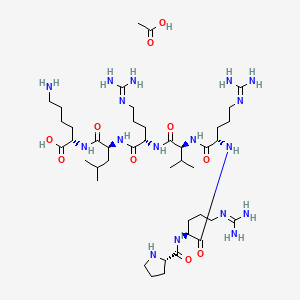
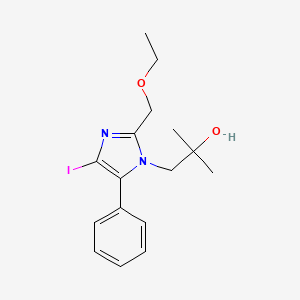
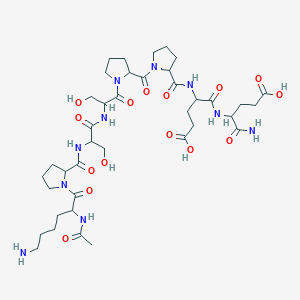
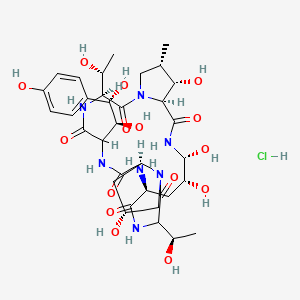
![(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane;sulfuric acid](/img/structure/B10830357.png)
![(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830359.png)
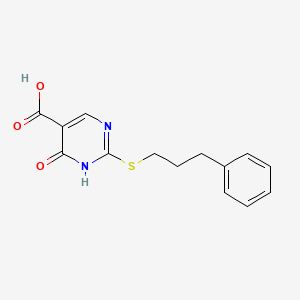
![1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)
